6,7-Dimethoxy-4-nitro-1,3-benzodioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzodioxole, featuring methoxy and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE typically involves the formylation of a precursor compound. One common method involves the formylation of dihydroapiol derivatives using reagents such as SnCl4 in dry CH2Cl2 at low temperatures . The reaction mixture is then quenched with water to isolate the desired aldehyde product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like SnCl2 in acidic medium can reduce the nitro group.
Substitution: Strong nucleophiles like alkoxides or amines can displace the methoxy groups under basic conditions.
Major Products Formed
Oxidation: 6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID.
Reduction: 6,7-DIMETHOXY-4-AMINO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential antitumor properties and as a precursor for drug development.
Industry: Utilized in the synthesis of coenzyme Q analogues and other biologically active molecules.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE involves its interaction with biological molecules through its reactive aldehyde and nitro groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The compound’s methoxy groups may also influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE: Lacks the nitro group, making it less reactive in certain chemical reactions.
4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE:
Uniqueness
6,7-DIMETHOXY-4-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry research.
Properties
Molecular Formula |
C10H9NO7 |
---|---|
Molecular Weight |
255.18 g/mol |
IUPAC Name |
6,7-dimethoxy-4-nitro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C10H9NO7/c1-15-7-5(3-12)6(11(13)14)8-10(9(7)16-2)18-4-17-8/h3H,4H2,1-2H3 |
InChI Key |
IUMQVPYANQNOMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1C=O)[N+](=O)[O-])OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.